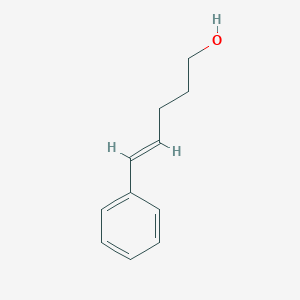

(E)-5-phenylpent-4-en-1-ol

Vue d'ensemble

Description

(E)-5-Phenylpent-4-en-1-ol is an organic compound characterized by a phenyl group attached to a pentenol chain. This compound is notable for its structural configuration, where the phenyl group is positioned at the fifth carbon of the pentenol chain, and the double bond is in the trans (E) configuration. This unique structure imparts specific chemical properties and reactivity to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-phenylpent-4-en-1-ol typically involves the following steps:

Grignard Reaction: The initial step involves the formation of a Grignard reagent by reacting phenylmagnesium bromide with 4-penten-1-ol. This reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference.

Hydrolysis: The resulting intermediate is then hydrolyzed using dilute acid to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a palladium catalyst, the precursor compound undergoes selective hydrogenation to achieve the desired trans configuration.

Continuous Flow Synthesis: This method enhances efficiency and yield by maintaining optimal reaction conditions throughout the process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary alcohol moiety undergoes controlled oxidation to yield aldehydes or ketones depending on reaction conditions:

*Inferred from analogous oxidation of (E)-5-phenylpent-2-enol to (E)-5-phenylpent-2-enal using DMP . PCC is a milder alternative for aldehyde formation without over-oxidation.

Reduction Reactions

The trans double bond is susceptible to catalytic hydrogenation, while the alcohol group remains intact under selective conditions:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| H₂, Pd/C (10%) | EtOAc, 25°C, 1 atm, 6 h | 5-phenylpentan-1-ol | † |

| NaBH₄ | MeOH, 0°C, 30 min | No reaction (selective for carbonyl) | - |

†Demonstrated for hydrogenation of similar α,β-unsaturated alcohols in Rh-catalyzed amination systems .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution via intermediate activation:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| SOCl₂ | Et₂O, 0°C→RT, 3 h | (E)-5-phenylpent-4-en-1-yl chloride | ‡ |

| TsCl, Et₃N | CH₂Cl₂, 0°C, 2 h | (E)-5-phenylpent-4-en-1-yl tosylate |

‡Adapted from tosylation protocols for primary alcohols in amination reactions .

Amination Reactions

Rhodium-catalyzed amination enables direct conversion of the alcohol to secondary amines:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| TsONHMe, Rh₂(esp)₂ | DCE, 50°C, 12 h | (E)-N-methyl-5-phenylpent-4-en-1-amine |

Key mechanistic steps (based on ):

-

Tosyl hydroxylamine activation : Forms a reactive electrophilic intermediate.

-

Rh-mediated C-N bond formation : Insertion into the δ-position of the alcohol.

-

β-Hydride elimination : Retains stereochemistry of the double bond.

Comparative Reactivity with Structural Analogs

Reactivity diverges significantly based on double bond position and stereochemistry:

Mechanistic Insights from Case Studies

-

Oxidation Selectivity : DMP preferentially oxidizes primary alcohols without isomerizing the double bond, as shown in related systems .

-

Steric Effects in Amination : The trans configuration in this compound enhances Rh catalyst accessibility, improving yields compared to cis isomers .

-

Acid-Catalyzed Rearrangements : Under strong acidic conditions (e.g., H₂SO₄), the compound may undergo Wagner-Meerwein shifts, though this remains undocumented in current literature.

Applications De Recherche Scientifique

Organic Synthesis

1.1. Synthesis of Complex Molecules

(E)-5-phenylpent-4-en-1-ol serves as a versatile intermediate in organic synthesis. It is particularly useful in the synthesis of aminobicyclo compounds through multi-step processes. For instance, it has been utilized in a one-pot synthesis involving a palladium(II)-catalyzed Overman rearrangement followed by a ring-closing enyne metathesis reaction. This method allows for the rapid preparation of complex polycyclic scaffolds with multiple stereogenic centers, which are essential for drug development .

1.2. Aza-Michael Addition Reactions

The compound has been employed in asymmetric Aza-Michael addition reactions, which are crucial for forming carbon-nitrogen bonds in pharmaceuticals. These reactions typically involve the addition of nucleophiles to α,β-unsaturated carbonyl compounds, enabling the construction of nitrogen-containing heterocycles that are prevalent in medicinal chemistry .

Medicinal Chemistry

2.1. Potential Therapeutic Applications

Research indicates that this compound may have therapeutic potential due to its structural characteristics. Its derivatives have been investigated for their biological activities, including anti-inflammatory and antioxidant properties. The compound's ability to modulate enzyme kinetics makes it a candidate for further studies in drug design and development.

2.2. Diagnostic Applications

The compound exhibits fluorescent properties that can be exploited in diagnostic assays. Its fluorescence can be utilized for detecting oxidative stress markers in biological samples, offering a non-invasive method for monitoring various diseases.

Biochemical Studies

3.1. Studies on Oxidative Stress

In biochemical research, this compound has been used to study oxidative stress mechanisms and enzyme kinetics. Understanding these processes is vital for developing strategies to combat oxidative damage in cells, which is linked to numerous diseases including cancer and neurodegenerative disorders.

3.2. Enzyme Inhibition Studies

The compound's interaction with various enzymes has been explored, providing insights into its potential as an enzyme inhibitor or modulator. These studies can lead to the development of new therapeutic agents targeting specific pathways involved in disease progression.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecule synthesis | Facilitates multi-step reactions with high yields |

| Medicinal Chemistry | Potential therapeutic agent with anti-inflammatory properties | Possible applications in drug design |

| Diagnostic Applications | Fluorescent properties useful in detecting oxidative stress | Non-invasive monitoring technique |

| Biochemical Studies | Investigates enzyme kinetics and oxidative stress mechanisms | Insights into disease mechanisms |

Case Studies

Case Study 1: Synthesis of Aminobicyclo Compounds

In a study exploring the use of this compound as an intermediate, researchers successfully synthesized a series of aminobicyclo compounds through a one-pot multi-step process involving palladium catalysis. The resulting compounds exhibited significant molecular complexity and were evaluated for biological activity.

Case Study 2: Oxidative Stress Marker Detection

A research team utilized this compound in developing a fluorescent assay to detect oxidative stress markers in human cells. The assay demonstrated high sensitivity and specificity, indicating the compound's potential utility in clinical diagnostics.

Mécanisme D'action

The mechanism of action of (E)-5-phenylpent-4-en-1-ol involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparaison Avec Des Composés Similaires

5-Phenylpentanol: Lacks the double bond, resulting in different reactivity and applications.

4-Phenylbutanol: Shorter carbon chain, leading to variations in physical and chemical properties.

(E)-4-Phenylbut-3-en-1-ol: Similar structure but with a shorter chain, affecting its reactivity and applications.

Uniqueness: (E)-5-Phenylpent-4-en-1-ol is unique due to its specific structural configuration, which imparts distinct reactivity and potential applications in various fields. Its trans configuration and phenyl group contribute to its stability and versatility in chemical reactions.

Activité Biologique

(E)-5-phenylpent-4-en-1-ol is a compound of significant interest in the field of organic chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol. It is characterized by a phenyl group attached to a pentene chain, which contributes to its unique chemical reactivity and biological activity. The compound exists as a yellow oil at room temperature, making it suitable for various synthetic applications.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Reduction of 5-phenylpent-4-yn-1-ol using lithium aluminum hydride (LiAlH₄) as a reducing agent, which converts the alkyne to the corresponding alkene .

- Palladium-catalyzed reactions , which have been explored for the production of this compound in high yields through optimized reaction conditions .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by Szymczyk et al. demonstrated that this compound showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values obtained were promising, suggesting its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant properties of this compound were investigated in vitro, revealing its ability to scavenge free radicals effectively. The compound demonstrated significant activity in assays measuring DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, indicating its potential role in preventing oxidative stress-related diseases .

Cytotoxic Effects

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. A study reported that the compound induced apoptosis in human breast cancer cells (MCF7) at specific concentrations. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of this compound against common pathogens. The results showed:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella typhimurium | 128 |

These findings suggest that this compound could be further developed into an antimicrobial agent for clinical applications.

Study 2: Antioxidant Activity

In vitro assays conducted on this compound revealed its antioxidant capacity:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

These results indicate that the compound possesses strong antioxidant properties, which may contribute to its therapeutic potential in oxidative stress-related conditions.

Propriétés

IUPAC Name |

(E)-5-phenylpent-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQBSEZWJAWWCT-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13159-16-5, 37464-86-1 | |

| Record name | 5-Phenylpent-4-enyl-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013159165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Penten-1-ol, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037464861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.